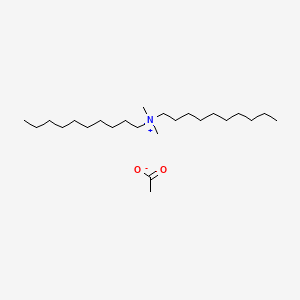

Didecyldimethylammonium acetate

Description

Evolution and Significance of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Research

Quaternary ammonium compounds (QACs) are a class of cationic surfactants characterized by a positively charged polyatomic ion structure. pharmamicroresources.comclinicalservicesjournal.com Their general structure features a central nitrogen atom bonded to four alkyl chains, which constitutes the functional part of the molecule, and an accompanying anion, often a halogen like chloride. proquimia.com The journey of QACs in scientific research began with their initial development in 1916, when their biocidal properties were first noted. proquimia.com A significant advancement occurred in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal capabilities, leading to the creation of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QACs. proquimia.commdpi.com

The evolution of QACs is marked by the development of successive generations, each offering improved performance:

First Generation (1935): Comprised of alkyl dimethyl benzyl ammonium chlorides (ADBAC), such as benzalkonium chloride. proquimia.combioguardhygiene.in This generation established the foundation for QACs as effective biocides.

Second Generation: Developed through the substitution of a hydrogen on the aromatic ring with an ethyl group, resulting in compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.combioguardhygiene.in These were typically used in combination with first-generation compounds. bioguardhygiene.in

Third Generation (1955): Created by combining first and second-generation QACs (e.g., ADBAC and ADEBAC). proquimia.com This combination led to enhanced biocidal activity and detergency. proquimia.combioguardhygiene.in

Fourth Generation (1965): Marked by the development of twin or dual-chain QACs, such as didecyldimethylammonium chloride (DDAC). proquimia.combioguardhygiene.in This generation is characterized by superior biocidal efficacy, particularly in the presence of organic matter and hard water. proquimia.com

Fifth Generation: These are mixtures of fourth-generation compounds with first-generation ones (e.g., DDAC and ADBAC) to achieve an even broader spectrum of antimicrobial action. proquimia.combioguardhygiene.in

Sixth Generation: The most recent evolution includes polymeric QACs, which show promise for applications in medical devices and surface sanitizing due to potent antimicrobial properties and limited toxicity. bioguardhygiene.in

The significance of QACs lies in their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. pharmamicroresources.comproquimia.com Their mechanism of action involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cells, leading to cell death. pharmamicroresources.comwikipedia.orgnih.gov This efficacy has made them indispensable in various sectors, including healthcare for surface disinfection and sterilization of instruments, as well as in industrial and household cleaning products. proquimia.comwikipedia.orgatamankimya.com

Table 1: Generations of Quaternary Ammonium Compounds (QACs)

| Generation | Key Compound(s) | Year of Development | Primary Advancement |

|---|---|---|---|

| First | Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | 1935 | Initial development of effective biocidal properties. proquimia.com |

| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | - | Substitution on the aromatic ring; used with 1st Gen. proquimia.combioguardhygiene.in |

| Third | Mixture of ADBAC and ADEBAC | 1955 | Improved biocidal activity and detergency. proquimia.combioguardhygiene.in |

| Fourth | Didecyldimethylammonium Chloride (DDAC) | 1965 | Higher biocidal efficacy in challenging conditions. proquimia.com |

| Fifth | Mixture of DDAC and ADBAC | - | Broader spectrum of antimicrobial performance. proquimia.combioguardhygiene.in |

| Sixth | Polymeric QACs | Recent | Potent antimicrobial activity with limited toxicity. bioguardhygiene.in |

Distinctive Characteristics of Didecyldimethylammonium Acetate (B1210297) (DDAC-Acetate) as a QAC

Didecyldimethylammonium acetate belongs to the fourth generation of QACs. Its core structure is the didecyldimethylammonium cation ([C₂₂H₄₈N]⁺), which consists of a central nitrogen atom bonded to two methyl groups and two long decyl (C10) alkyl chains. wikipedia.orgacs.org This dual-chain structure is fundamental to its high efficacy as a surfactant and biocide. justdial.com The distinctive characteristic of DDAC-Acetate is the presence of an acetate anion (CH₃COO⁻) as the counterion to the didecyldimethylammonium cation.

While the more common variant is didecyldimethylammonium chloride (DDAC-Cl), the acetate form can be synthesized from the chloride precursor. One method involves reacting DDAC-Cl with anhydrous potassium acetate in an ethanol (B145695) solvent. This reaction results in the formation of didecyldimethylammonium acetate and a potassium chloride precipitate, which can be removed by filtration. google.com

The properties of the didecyldimethylammonium cation are well-documented. It is a membrane-active agent that disrupts the lipid bilayers of microorganisms, causing the leakage of essential intracellular components and ultimately leading to cell death. wikipedia.orgnih.govacademicjournals.org The choice of the anion (acetate instead of chloride) primarily influences the compound's physical properties rather than its fundamental biocidal mechanism. For example, the acetate salt may exhibit different solubility in various solvents, which is a critical factor for formulation in specific applications like wood preservatives or specialized disinfectants. google.com Research identifying didecyldimethylammonium salts in commercial fermented radish kimchi confirmed the cation's structure through NMR and mass spectrometry, indicating that non-chloride anions can be associated with this cation in various environments. acs.org

Table 2: Properties of Didecyldimethylammonium Acetate

| Property | Value / Description | Source(s) |

|---|---|---|

| IUPAC Name | N-Decyl-N,N-dimethyldecan-1-aminium acetate | Inferred from DDAC-Cl |

| Cation Formula | C₂₂H₄₈N⁺ | acs.org |

| Anion Formula | C₂H₃O₂⁻ | General Chemical Knowledge |

| Molecular Formula | C₂₄H₅₁NO₂ | Calculated |

| Synthesis | Reaction of didecyldimethylammonium chloride with potassium acetate. | google.com |

| Primary Action | Disruption of intermolecular interactions and dissociation of lipid bilayers. | wikipedia.org |

| Key Structural Feature | Dual-chain quaternary ammonium cation with an acetate counterion. | wikipedia.orggoogle.com |

Contemporary Research Trajectories and Academic Relevance of DDAC-Acetate

Contemporary research on didecyldimethylammonium compounds is multifaceted, exploring their antimicrobial mechanisms, potential for microbial resistance, and immunological effects. nih.govnih.gov Studies have investigated the precise mechanisms by which DDAC disrupts bacterial cell membranes, using advanced microscopy techniques to observe morphological changes like bleb formation on cell walls at high concentrations. nih.govacademicjournals.orgjst.go.jp A significant area of academic concern is the potential for bacteria to develop resistance to QACs when exposed to sub-lethal concentrations, which could lead to cross-resistance with other disinfectants and antibiotics. nih.govresearchgate.net

The academic relevance of DDAC-Acetate specifically lies in the broader research goal of developing new QAC formulations with tailored properties. The synthesis of DDAC-Acetate is driven by the need for QACs that are compatible with different solvent systems or product formulations where the chloride ion may be undesirable. google.com For example, in wood preservation, solubility in non-aqueous systems can be crucial. google.com

Recent research has also identified didecyldimethylammonium salts in unexpected places, such as in commercial food preparations, where they were found to be derived from petroleum-based precursors rather than from the fermentation process itself. acs.org This finding opens new research avenues into the prevalence, source, and impact of such compounds in consumer products. Furthermore, studies examining the immunological response to DDAC have shown that it can activate innate lymphoid cells and initiate allergic responses, highlighting a modern research trajectory focused on the interaction between these chemicals and the immune system. nih.gov The investigation into different salt forms, like DDAC-Acetate, is a logical extension of this research, aiming to create compounds with optimal efficacy and application-specific characteristics while understanding their broader biological and environmental interactions.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Didecyldimethylammonium Acetate (DDAC-Acetate) |

| Didecyldimethylammonium Chloride (DDAC-Cl) |

| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) |

| Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) |

| Benzalkonium Chloride |

| Potassium Acetate |

Properties

CAS No. |

82703-30-8 |

|---|---|

Molecular Formula |

C24H51NO2 |

Molecular Weight |

385.7 g/mol |

IUPAC Name |

didecyl(dimethyl)azanium;acetate |

InChI |

InChI=1S/C22H48N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-22H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

XPZLPHAUBUNMEN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Fundamental Principles of Quaternary Ammonium (B1175870) Salt Synthesis

The synthesis of quaternary ammonium salts like DDAC-Acetate is primarily based on the principles of nucleophilic substitution, a cornerstone of organic chemistry.

Nucleophilic Substitution Reactions for DDAC-Acetate Formation

The most common method for synthesizing quaternary ammonium salts is the Menshutkin reaction, a type of nucleophilic substitution. ntnu.no In this reaction, a tertiary amine acts as a nucleophile, attacking an alkyl halide. ntnu.no For the synthesis of a related compound, didecyldimethylammonium chloride (DDAC-Cl), didecylmethylamine (a tertiary amine) is reacted with methyl chloride (an alkyl halide). google.compatsnap.com

To form DDAC-Acetate, a subsequent anion exchange step is necessary. One approach involves reacting the chloride salt (DDAC-Cl) with a metal acetate (B1210297), such as potassium acetate. googleapis.com In this reaction, the chloride ion is replaced by the acetate ion, yielding DDAC-Acetate and a metal chloride as a byproduct. googleapis.com

Another pathway involves the use of dimethyl carbonate as a "green chemistry" alkylating agent to react with a tertiary amine. researchgate.net This reaction can produce a quaternary ammonium methylcarbonate, which can then be converted to the acetate salt through an ion exchange reaction with acetic acid. researchgate.net

Influence of Reaction Parameters on Quaternization Efficiency

The efficiency of the quaternization reaction is influenced by several key parameters, including temperature, solvent, reactant concentrations, and the presence of a catalyst. ntnu.no

Temperature: Higher temperatures generally increase the reaction rate. For example, the synthesis of didecyldimethylammonium bromide from didecylmethylamine and methyl bromide is carried out at temperatures ranging from 50-90°C. google.com

Solvent: The choice of solvent can significantly impact the reaction. Alcoholic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used in the synthesis of DDAC salts. google.comgoogleapis.com

Reactant Ratio: The molar ratio of the reactants is crucial for maximizing yield. An excess of the alkylating agent is often used to drive the reaction to completion. researchgate.net

Catalyst: In some processes, a basic catalyst such as sodium carbonate is added to facilitate the reaction. google.compatsnap.com

The following table summarizes representative reaction parameters for the quaternization step in the synthesis of didecyldimethylammonium salts, illustrating the impact of different conditions on the reaction outcome.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Didecylmethylamine | Methyl Chloride | Ethanol | Sodium Carbonate | 75-95 | 4-6 | Not Specified | google.compatsnap.com |

| Didecylmethylamine | Methyl Bromide | Isopropyl Alcohol | None | 50-90 | Not Specified | Not Specified | google.com |

| Didecyldimethylammonium Chloride | Potassium Acetate | Anhydrous Ethanol | None | Not Specified | Not Specified | Not Specified | googleapis.com |

Advanced Synthetic Pathways and Methodological Refinements

Ongoing research focuses on developing more efficient, purer, and environmentally friendly methods for producing DDAC-Acetate.

Strategies for High-Purity DDAC-Acetate Production

Achieving high purity is a critical goal in the synthesis of DDAC-Acetate. One strategy involves the indirect synthesis of quaternary ammonium carbonates from their chloride precursors through a hydroxide (B78521) intermediate. google.com This method can lead to high-purity products.

Another approach focuses on minimizing byproducts. The use of dimethyl carbonate as an alkylating agent is advantageous as it avoids the formation of halide byproducts. The reaction of didecyldimethylamine with dimethyl carbonate can yield DDAC with high purity.

Purification techniques are also essential. After the primary reaction, the product mixture may contain unreacted starting materials and byproducts. Techniques such as recrystallization and the use of anion exchange resins can be employed to isolate and purify the desired DDAC-Acetate. acs.org

Comparative Analysis of Synthetic Yields and Selectivity

The choice of synthetic route significantly impacts the yield and selectivity of DDAC-Acetate production. The direct quaternization of didecylmethylamine with a methylating agent followed by anion exchange is a common and often high-yielding method. For instance, the reaction of didecylmethylamine with dimethyl carbonate has been reported to achieve yields of up to 99% under optimized conditions.

The following table provides a comparative analysis of different synthetic approaches for producing didecyldimethylammonium salts, highlighting the yields achieved.

| Precursor 1 | Precursor 2 | Product | Yield (%) | Reference |

| Didecylmethylamine | Dimethyl Carbonate | Didecyldimethylammonium Carbonate | up to 99 | |

| Tertiary Amines | Dimethyl Carbonate | Quaternary Ammonium Methylcarbonates | >95 (for di-alkyl tertiary amines) | researchgate.net |

| Didecylmethylamine | Methyl Chloride | Didecyldimethylammonium Chloride | Not specified, but process aims for high production capacity | patsnap.com |

The selectivity of the reaction, which refers to the formation of the desired product over potential side products, is also a key consideration. The use of highly selective reagents and optimized reaction conditions is crucial for maximizing the formation of DDAC-Acetate.

Molecular and Cellular Mechanisms of Action

Interactions with Microbial Cell Membranes

The initial and most critical point of interaction for didecyldimethylammonium acetate (B1210297) is the microbial cell membrane. This interaction is a multi-stage process that ultimately compromises the membrane's integrity, leading to cell death. mdpi.com

Didecyldimethylammonium acetate, as a cationic surfactant, is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.comswineweb.com This initial adherence is followed by the insertion of its two long hydrophobic decyl chains into the lipid bilayer. swineweb.comnih.gov This intercalation disrupts the highly organized structure of the membrane, leading to its destabilization. swineweb.comatamanchemicals.com The presence of the bulky DDAC molecules within the membrane interferes with the normal intermolecular interactions between lipid molecules, increasing the permeability of the membrane. swineweb.comwegsar-eg.com Studies on the closely related didecyldimethylammonium chloride have shown that this alteration in permeability is a key factor in its antimicrobial action. jst.go.jpnih.gov This process effectively dismantles the cell's primary barrier against the external environment. nih.gov

The profound increase in membrane permeability directly leads to the leakage of essential intracellular components. wegsar-eg.comresearchgate.net Once the membrane is sufficiently compromised, there is an uncontrolled efflux of ions, such as potassium and magnesium, which are vital for maintaining osmotic balance and enzymatic function. nih.gov This is followed by the leakage of larger molecules, including ATP, amino acids, proteins, and nucleic acids. swineweb.comnih.gov Research on Escherichia coli demonstrated that exposure to didecyldimethylammonium chloride at concentrations around 3-4 mg/L resulted in the leakage of proteins and β-galactosidase. jst.go.jpnih.gov Similarly, in Staphylococcus aureus, treatment with a disinfectant containing didecyldimethylammonium bromide caused a rapid release of K+, Mg2+, and ATP. nih.gov This massive loss of critical cellular materials disrupts cellular processes and is a direct cause of cell death. jst.go.jpacademicjournals.org

Table 1: Effects of Didecyldimethylammonium Chloride (DDAC) on Microbial Cells

| Organism | DDAC Concentration | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | 1.3 mg/L | Minimum Inhibitory Concentration (MIC) | jst.go.jpnih.gov |

| Escherichia coli | 3-4 mg/L | Leakage of intracellular proteins and β-galactosidase | jst.go.jpnih.gov |

| Escherichia coli | ~3 mg/L | Induces membrane phase transition | jst.go.jpnih.gov |

| Staphylococcus aureus | Not specified | Leakage of K+, Mg2+, ATP, and proteins | nih.gov |

The insertion of the didecyl chains of the DDAC cation into the lipid bilayer not only increases permeability but also alters the physical properties of the membrane, such as its fluidity. jst.go.jpnih.gov Studies using liposomes as model membranes have shown that didecyldimethylammonium chloride can induce a phase transition in the lipid bilayer. jst.go.jpnih.gov This change in the physical state of the membrane further contributes to its dysfunction. For E. coli, this phase transition was observed at a DDAC concentration of approximately 3 mg/L, which correlates with the concentration at which intracellular leakage occurs. jst.go.jpnih.gov While some studies on combination disinfectants noted a decrease in membrane fluidity in S. aureus after treatment, the primary effect of DDAC alone is generally considered to be a disruption that increases membrane disorder. nih.gov

Disruption of Cellular Bioenergetics and Metabolism

Beyond the immediate physical damage to the cell membrane, didecyldimethylammonium acetate also exerts profound effects on the cell's energy production and metabolic state.

In eukaryotic microbial cells and in studies using mammalian cell lines, didecyldimethylammonium compounds have been shown to target mitochondria, the primary sites of cellular respiration and ATP synthesis. tandfonline.comtandfonline.com The mechanism involves the disruption of the mitochondrial membrane, which is also negatively charged. nih.gov This leads to a decrease in mitochondrial function, characterized by reduced oxygen consumption and a subsequent drop in ATP production. researchgate.nettandfonline.com While bacteria lack mitochondria, the principles of disrupting membrane-associated energy production are analogous. The bacterial cytoplasmic membrane is the site of the electron transport chain and ATP synthesis. By disrupting the integrity and electrochemical gradient of this membrane, didecyldimethylammonium acetate effectively shuts down the cell's energy production. wegsar-eg.com Studies on S. aureus have demonstrated that a disinfectant containing a didecyldimethylammonium salt caused a time-dependent inactivation of bacterial ATPase. nih.gov

Table 2: Impact of Didecyldimethylammonium Chloride (DDAC) on Cellular Organelles and Bioenergetics

| Cell Type | DDAC Concentration | Effect | Reference |

|---|---|---|---|

| Human Bronchial Epithelial Cells | 1 µg/mL | Significant increase in mitochondrial volume and potential | nih.gov |

| Human Bronchial Epithelial Cells | 2 µg/mL | Further increase in mitochondrial volume and potential | nih.gov |

| Mammalian Epithelial Cells | Not specified | Disruption of mitochondrial functions, leading to decreased ATP production | tandfonline.com |

| Staphylococcus aureus | Not specified | Time-dependent inactivation of ATPase | nih.gov |

The bactericidal or bacteriostatic effect of didecyldimethylammonium acetate is dependent on its concentration and the metabolic state of the bacteria. wikipedia.orgnih.gov Actively growing bacteria are generally more susceptible to the disruptive effects of this compound. nih.gov By crippling energy production and causing the loss of essential metabolites, didecyldimethylammonium acetate forces the cell into a state of metabolic collapse. bmglabtech.com Even at sub-lethal concentrations, it can significantly impact bacterial metabolism, potentially inducing a dormant or persistent state in some bacteria as a survival mechanism. However, its primary mode of action at effective concentrations is to cause such rapid and severe damage that dormancy is not a viable outcome, leading instead to cell death. researchgate.net The disruption of the cellular membrane and the subsequent leakage of intracellular contents create an irreversible cascade of events that metabolism cannot counteract. nih.gov

Molecular Interactions with Intracellular Components

The biological activity of didecyldimethylammonium acetate stems from the amphiphilic nature of its cation, didecyldimethylammonium (DDAC). This cation possesses a positively charged head group and two hydrophobic alkyl chains, enabling it to interact with various cellular components. While much of the existing research has been conducted using didecyldimethylammonium chloride, the fundamental molecular interactions are driven by the DDAC cation.

The positively charged quaternary ammonium (B1175870) headgroup of the didecyldimethylammonium cation electrostatically interacts with the negatively charged phosphate (B84403) groups that form the backbone of nucleic acids like DNA and RNA. quora.com This neutralization of charge makes the nucleic acid less hydrophilic and can lead to its precipitation out of solution, a principle that is widely utilized in standard DNA extraction protocols where salts like sodium acetate are employed. quora.comgeneticeducation.co.in

This interaction is not merely a surface-level binding; it can lead to more profound consequences for the cell. The binding of DDAC to DNA is a recognized intracellular toxic event. researchgate.net Furthermore, the interaction can lead to the degradation of RNA, disrupting the flow of genetic information and protein synthesis. researchgate.netresearchgate.net This disruption of nucleic acid integrity and function is a key aspect of the compound's mechanism of cell death. researchgate.netmdpi.com The sequence of events generally involves the agent's adsorption and penetration into the cell, followed by reactions with the cytoplasmic membrane, leakage of intracellular contents, and ultimately the degradation of proteins and nucleic acids. mdpi.com

Exposure of cells to didecyldimethylammonium acetate is a known trigger for oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netmdpi.com DDAC has been shown to increase the intracellular production of ROS, which can cause widespread damage to cellular components. researchgate.netmdpi.com

This induction of oxidative stress is multifaceted. Studies have demonstrated that DDAC exposure leads to:

Increased ROS Production: Cells treated with DDAC show a significant rise in intracellular ROS levels. researchgate.netmdpi.com

Depletion of Antioxidants: The compound causes a decrease in the activity of crucial cellular antioxidants, such as glutathione (B108866) (GSH). researchgate.net

Lipid Peroxidation: The excess ROS attacks lipids in cell membranes, leading to lipid peroxidation, a chain reaction of oxidative degradation. who.int

Activation of Stress Response Pathways: The generation of oxygen or nitrogen radicals activates antioxidant response elements (AREs) and the transcription of pro-inflammatory genes. tandfonline.com

Table 1: Effects of Didecyldimethylammonium Cation on Oxidative Stress Markers

| Parameter | Observed Effect | Reference Cell/Organism | Source |

| Intracellular ROS | Increased | Human Lung Epithelial Cells | researchgate.net |

| Glutathione (GSH) | Decreased Activity | Human Lung Epithelial Cells | researchgate.net |

| Malondialdehyde (MDA) | Increased Levels | Human Dermal Fibroblasts | who.int |

| Nitric Oxide (NO) | Increased Levels | Rat Lung Tissue | nih.gov |

| Superoxide Dismutase (SOD) | Decreased Activity | Rat Lung Tissue | nih.gov |

| Antioxidant Response Elements (AREs) | Activated | Respiratory Tract Cells | tandfonline.com |

Cellular Morphological Changes Induced by DDAC-Acetate

The potent interactions of didecyldimethylammonium acetate with cellular membranes and intracellular components result in distinct and often severe morphological changes. These alterations are visible indicators of cellular distress and damage, ultimately culminating in cell death through apoptosis or necrosis. tandfonline.comnih.gov

Upon exposure to DDAC, cells exhibit a range of morphological aberrations. Transmission electron microscopy (TEM) and other imaging techniques have revealed the following key changes:

Vacuole Formation: One of the early signs of DDAC-induced toxicity is the appearance of numerous vacuoles within the cytoplasm. nih.gov

Membrane Damage: The compound disrupts the integrity of cellular membranes. This includes the outer cell membrane, leading to bleb formation and leakage of intracellular contents, as well as damage to the nuclear membrane. researchgate.nettandfonline.comnih.gov

Formation of Lamellar Body-Like Structures: In human bronchial epithelial cells, exposure to DDAC has been observed to cause the formation of intracellular lamellar body-like structures, which may be an initiator of the toxic response. nih.gov

Mitochondrial Disruption: DDAC can disrupt mitochondrial function and morphology, which is linked to decreased ATP production and the initiation of apoptosis. researchgate.nettandfonline.com

Apoptotic Bodies: As the process of cell death progresses, cells often form apoptotic bodies, which are small, membrane-bound vesicles containing fragments of the dying cell. nih.gov

Epithelial Degeneration: At the tissue level, exposure can lead to epithelial degeneration and dysplasia. tandfonline.com

These morphological changes are direct consequences of the molecular interactions described previously, including membrane disruption, oxidative stress, and damage to intracellular organelles and macromolecules. tandfonline.comnih.gov

Table 2: Summary of Cellular Morphological Changes Induced by Didecyldimethylammonium Cation

| Morphological Change | Description | Affected Cell Type | Source |

| Vacuolization | Formation of multiple vacuoles in the cytoplasm. | Human Bronchial Epithelial Cells | nih.gov |

| Nuclear Membrane Damage | Disruption and damage to the membrane surrounding the nucleus. | Human Bronchial Epithelial Cells | nih.gov |

| Lamellar Body-Like Structures | Formation of concentric membrane layers within the cell. | Human Bronchial Epithelial Cells | nih.gov |

| Apoptotic Body Formation | Fragmentation of the cell into membrane-enclosed vesicles. | Human Bronchial Epithelial Cells | nih.gov |

| Membrane Blebbing | Formation of bulges or protrusions from the cell membrane. | Escherichia coli | researchgate.net |

| Epithelial Degeneration | Deterioration and loss of function of epithelial tissue. | General Epithelial Cells | tandfonline.com |

Mechanisms of Microbial Resistance and Adaptation

Cross-Resistance and Co-Selection Phenomena

The development of resistance to DDAC-acetate can concurrently confer resistance to other antimicrobial agents through shared mechanisms or linked genetic elements.

Cross-resistance occurs when a single mechanism provides protection against multiple antimicrobial compounds. service.gov.uk A primary example is the overexpression of multidrug efflux pumps. service.gov.uk These pumps are membrane proteins that can actively transport a wide range of substances, including DDAC-acetate and various classes of antibiotics, out of the bacterial cell. nih.goveuropa.eu For instance, in Escherichia coli, the AcrAB-TolC efflux system can extrude both DDAC and antibiotics like β-lactams and chloramphenicol (B1208). smolecule.com Similarly, the MdtEF efflux pump in E. coli can expel both DDAC and tetracyclines. smolecule.com This means that exposure to DDAC-acetate can select for bacteria with enhanced efflux capabilities, which then exhibit increased resistance to these antibiotics without ever being exposed to them. mdpi.com

Another shared mechanism involves modifications to the bacterial cell membrane. nih.gov Since the primary target of DDAC-acetate is the cell membrane, alterations in membrane composition, such as changes in fatty acid profiles or lipopolysaccharide structure, can reduce the biocide's effectiveness. nih.gov These same changes can also decrease the permeability of the membrane to certain antibiotics, thus contributing to cross-resistance. nih.goveuropa.eu

Co-resistance arises when the genes conferring resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid or integron. service.gov.uk This physical linkage means that the use of one agent (like DDAC-acetate) can select for and promote the spread of the entire genetic element, including the resistance genes for other antimicrobials. europa.eu

For example, genes that encode for QAC resistance, such as qacEΔ1, are often found on class 1 integrons, which are known to carry a variety of antibiotic resistance cassettes. cardiff.ac.uk The presence of the qacEΔ1 gene has been correlated with resistance to co-trimoxazole (B1683656) and high minimum inhibitory concentrations (MICs) of QACs. cardiff.ac.uk The use of disinfectants containing DDAC-acetate can therefore maintain and disseminate plasmids or integrons that also carry genes for resistance to antibiotics, even in the absence of antibiotic pressure. europa.euresearchgate.net This phenomenon represents a significant risk for the development and spread of multidrug-resistant bacteria in both clinical and environmental settings. europa.eu

Efflux Pump Systems in DDAC-Acetate Resistance

Efflux pumps are a major and widespread mechanism of resistance to DDAC-acetate and other QACs. smolecule.comresearchgate.net These are transport proteins embedded in the bacterial cell membrane that actively expel toxic substances, including biocides and antibiotics, from the cell's interior. cardiff.ac.uknih.gov

The overexpression of efflux pumps is a key factor in acquired resistance to DDAC-acetate. smolecule.com Bacteria can increase the production of these pumps through mutations in the regulatory genes that normally control their expression. smolecule.comfrontiersin.org For example, in Escherichia coli, mutations in regulatory genes like acrR, marR, soxR, and crp can lead to the overexpression of efflux pumps such as AcrAB-TolC and MdtEF. smolecule.com Mutations in acrR reduce the repression of the AcrAB-TolC pump, leading to increased efflux of both DDAC and antibiotics like chloramphenicol and ceftazidime. smolecule.com

The regulation of efflux pump expression is a complex process. In some cases, exposure to sub-lethal concentrations of DDAC-acetate can induce a transient upregulation of efflux pumps, providing an immediate survival mechanism. mdpi.com This initial response may allow the bacteria to survive long enough to develop more permanent resistance mechanisms, such as mutations. mdpi.com In Serratia sp., for instance, an uncharacterized Major Facilitator Superfamily (MFS) efflux pump gene was found to be upregulated after exposure to DDAC, with higher expression observed shortly after exposure, suggesting it as an initial survival strategy. mdpi.com

| Efflux Pump System | Regulating Gene(s) | Bacterium | Substrates |

| AcrAB-TolC | acrR, marR, soxR | Escherichia coli | DDAC, β-lactams, chloramphenicol, ceftazidime |

| MdtEF | crp | Escherichia coli | DDAC, tetracyclines, macrolides |

| MFS Efflux Pump | Not fully characterized | Serratia sp. | DDAC, benzalkonium chloride |

The primary function of efflux pumps in conferring resistance is to reduce the intracellular concentration of the antimicrobial agent to a sub-toxic level. nih.govpharmacophorejournal.com By actively pumping DDAC-acetate out of the cell, these systems prevent the compound from reaching its target, the cytoplasmic membrane, in sufficient concentrations to cause damage. nih.gov This reduction in intracellular accumulation is a direct cause of the increased minimum inhibitory concentrations (MICs) of DDAC-acetate observed in resistant strains. smolecule.com

The effectiveness of efflux pumps is crucial for bacterial survival in environments with low concentrations of disinfectants. nih.gov The activity of these pumps allows bacteria to persist and even grow in conditions that would otherwise be lethal, providing a window for the selection of more robust resistance mechanisms. mdpi.com The inhibition of these efflux pumps has been shown to restore the susceptibility of resistant bacteria to both biocides and antibiotics, highlighting their central role in this form of resistance. cardiff.ac.ukmdpi.com

Membrane-Mediated Resistance Mechanisms

The bacterial cell membrane is the primary target of DDAC-acetate's antimicrobial activity. researchgate.net Consequently, modifications to the membrane's structure and composition are a significant mechanism of resistance. nih.gov Gram-negative bacteria are inherently less susceptible to QACs than Gram-positive bacteria due to their outer membrane, which acts as a barrier. nih.gov

In some bacteria, adaptation to QACs involves altering the fatty acid composition of the cell membrane. nih.gov For example, exposure of Pseudomonas aeruginosa to a similar QAC, didecyldimethylammonium bromide (DDAB), led to changes in the cytoplasmic membrane's fatty acid profile, which was associated with an increase in the MIC. nih.gov These changes can affect membrane fluidity and permeability, potentially hindering the interaction of DDAC-acetate with the membrane or its passage through it. nih.gov

Furthermore, changes in outer membrane proteins and lipopolysaccharide (LPS) have been observed in strains of Pseudomonas species with reduced susceptibility to QACs. nih.gov Proteomic analyses have revealed that exposure to QACs can lead to a decreased expression of porins, which are channels that allow substances to enter the cell, further limiting the uptake of the biocide. nih.gov In some instances, exposure to DDAC can trigger the formation of lamellar body-like structures within the cell, which may be a part of the toxic response but could also represent a mechanism to sequester the compound. nih.gov

Alterations in Cell Membrane Permeability and Lipid Composition

A primary mechanism of resistance to DDAC involves modifying the bacterial cell envelope to limit the compound's penetration. researchgate.net Since the primary target of QACs is the cytoplasmic membrane, bacteria have developed ways to alter its composition, thereby reducing the binding and disruptive action of these cationic surfactants. researchgate.net

Research has shown that bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, can adapt to the presence of QACs by changing the fatty acid and phospholipid makeup of their membranes. researchgate.neteuropa.eueuropa.eubrighton.ac.uk These alterations can increase the net negative charge and hydrophobicity of the cell surface, which in turn restricts the diffusion of the positively charged DDAC molecules towards the inner membrane. researchgate.net For instance, adaptation of P. aeruginosa to didecyldimethylammonium bromide, a closely related QAC, induces measurable changes in the membrane's fatty acid profile, contributing to increased resistance. europa.euasm.orgnottingham.ac.uk Studies on DDAC specifically have revealed that while low concentrations can increase the permeability of the outer membrane by affecting lipopolysaccharides, the inner cytoplasmic membrane's permeability may not be significantly impacted, suggesting a targeted resistance mechanism. nih.gov

These lipid-mediated resistance strategies are a critical aspect of the bacterial defense arsenal, effectively reducing the intracellular concentration of the biocide. d-nb.info Changes in the ratios of key lipid classes, such as zwitterionic phosphatidylethanolamine (B1630911) (PE) and anionic phosphatidylglycerol (PG) or cardiolipin (B10847521) (CL), can significantly alter the membrane's surface charge and its interaction with cationic antimicrobials. d-nb.info

Table 1: Research Findings on Cell Membrane Alterations in QAC Resistance

| Bacterial Strain/Model | Biocide | Observed Change in Membrane Composition | Resulting Effect | Reference(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Didecyldimethylammonium bromide (DDAB) | Alteration of fatty acid profiles. | Increased resistance; fine adjustment in membrane structure to endure biocide stress. | brighton.ac.ukasm.org |

| Gram-negative bacteria (general) | Quaternary Ammonium (B1175870) Compounds (QACs) | Changes in fatty acid and phospholipid composition, and lipopolysaccharides (LPS). | Increased negative charge and hydrophobicity of the cellular membrane, limiting QAC diffusion. | researchgate.net |

| Escherichia coli / Shigella sonnei | Didecyldimethylammonium chloride (DDAC) | Decrease in lipopolysaccharide content. | Increased permeability of the outer membrane, but not the inner plasma membrane at low concentrations. | nih.gov |

Modification of Porin Channels and Their Function

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, and the passage of hydrophilic molecules like certain biocides is regulated by protein channels known as porins. mdpi.com A key intrinsic and acquired resistance strategy against QACs is the modification or reduced expression of these porin channels. researchgate.netbrieflands.com

By altering the number, size, or characteristics of porin channels, bacteria can effectively decrease the uptake of antimicrobial agents. brieflands.com This mechanism has been observed in various Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter aerogenes, as a defense against different antimicrobial compounds. brieflands.com Decreased porin expression contributes significantly to the intrinsic resistance of vegetative cells to QACs. researchgate.net This strategy works in concert with other resistance mechanisms, such as efflux pumps, to prevent the biocide from reaching its intracellular target at a sufficient concentration to cause cell death. researchgate.net The negative charge of porin channels can also contribute to repelling cationic disinfectant molecules, further hindering their entry into the cell. mdpi.com

Biofilm-Associated Resistance Strategies

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govresearchgate.net This mode of growth provides a significant survival advantage, rendering the embedded bacteria far more resistant to antimicrobial agents, including DDAC, than their free-floating (planktonic) counterparts. researchgate.netmdpi.com Biofilm resistance is not due to a single mechanism but is a multifactorial phenomenon arising from the unique physical and physiological characteristics of the biofilm community. researchgate.net

Extracellular Polymeric Substance (EPS) Matrix as a Barrier

The EPS matrix is a critical component of biofilm resistance, forming a protective cocoon around the bacterial cells. nottingham.ac.uknih.gov This matrix, composed primarily of water, polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical and chemical barrier against disinfectants like DDAC. nottingham.ac.uknih.gov

The highly charged nature of EPS components can directly interact with and sequester QAC molecules. nottingham.ac.uk The polycationic DDAC molecules can bind to the predominantly anionic EPS, preventing them from penetrating deeper into the biofilm and reaching the cells within. nottingham.ac.ukresearchgate.net This interaction can lead to the neutralization or inactivation of the biocide in the outer layers of the biofilm. mdpi.com The dense, viscous nature of the matrix also physically obstructs the movement of disinfectant molecules. nih.govmdpi.com

Diffusion Limitations and Concentration Gradients within Biofilms

The dense structure of the biofilm and its interaction with the EPS matrix create significant diffusion limitations for antimicrobial agents. nih.govresearchgate.netnih.gov Disinfectants like DDAC may be consumed or neutralized by reacting with EPS components in the outer layers of the biofilm faster than they can diffuse inward. nih.govnih.gov

This "reaction-diffusion" limitation results in a steep concentration gradient of the biocide across the biofilm's depth. nih.govnih.gov While cells in the superficial layers may be exposed to lethal concentrations of DDAC, cells in the deeper, more protected regions encounter only sub-lethal doses. nih.gov This spatial heterogeneity in exposure allows a significant portion of the biofilm population to survive treatment. nih.govacs.org

Adaptive Stress Responses and Persister Cell Formation in Biofilms

The low-concentration exposure experienced by cells in the deeper biofilm layers provides an opportunity for them to mount adaptive stress responses. nih.gov Exposure to biocides, including DDAC, can trigger global stress responses, such as the RpoS-mediated general stress response and the SOS response to DNA damage. nih.gov These responses can increase the mutation rate and activate other protective mechanisms, contributing to a more resistant state. nih.gov

Furthermore, biofilms are known to harbor a subpopulation of specialized survivor cells called "persisters". nih.govnih.gov These are not genetically resistant mutants but are dormant, metabolically inactive phenotypic variants that are transiently tolerant to high doses of antimicrobials. nih.govnih.govplos.org Because most disinfectants target active cellular processes, the dormancy of persister cells allows them to evade being killed. mdpi.com After the antimicrobial threat is removed, these persister cells can "awaken" and repopulate the biofilm, leading to the recurrence of infections. nih.govplos.org The protective environment of the biofilm, with its nutrient and oxygen gradients, is conducive to the formation and survival of these persister cells. nih.govmdpi.com

Horizontal Gene Transfer and Quorum Sensing in Biofilm Resistance

The high density of cells within a biofilm creates an ideal environment for horizontal gene transfer (HGT), the exchange of genetic material between bacteria. mdpi.comacs.org This process allows for the rapid dissemination of resistance genes, which are often located on mobile genetic elements such as plasmids and transposons. mdpi.comnih.gov Genes conferring resistance to QACs, such as the qac genes that code for efflux pumps, can be readily transferred between bacteria within the biofilm community, including across different species. researchgate.netnih.govnsf.gov Studies have demonstrated that exposure to QACs, including DDAC, can actively promote the conjugative transfer of plasmids carrying antibiotic resistance genes. nih.govnih.gov

Table 2: Summary of Biofilm-Associated Resistance Strategies Against DDAC

| Resistance Strategy | Mechanism | Effect on DDAC Efficacy | Reference(s) |

|---|---|---|---|

| EPS Matrix Barrier | The EPS matrix, composed of polysaccharides, eDNA, and proteins, physically obstructs and chemically sequesters DDAC molecules through electrostatic interactions. | Reduces the effective concentration of DDAC reaching the cells within the biofilm. | nottingham.ac.uknih.govresearchgate.net |

| Diffusion Limitation | The dense biofilm structure and reaction of DDAC with the outer matrix layers slow its penetration, creating a concentration gradient. | Protects cells in the deeper layers from lethal concentrations of the biocide. | nih.govresearchgate.netnih.gov |

| Adaptive Stress & Persisters | Sub-lethal DDAC exposure induces stress responses. Dormant "persister" cells, which are metabolically inactive, survive treatment. | Allows a subpopulation of cells to survive and repopulate the biofilm after treatment ends. | nih.govnih.govnih.govnih.gov |

| HGT & Quorum Sensing | High cell density facilitates the transfer of resistance genes via plasmids. Cell-to-cell communication coordinates defensive responses and biofilm structure. | Promotes the rapid spread of resistance mechanisms throughout the biofilm community. | nih.govmdpi.comnih.govnih.gov |

Genetic Adaptations and Mutational Landscapes

The development of resistance to didecyldimethylammonium acetate (B1210297) (DDAA) in various microorganisms is a complex process involving a variety of genetic adaptations. These adaptations primarily revolve around mutations in genes that regulate the influx and efflux of the compound, as well as those involved in cell membrane structure and function. The acquisition of mobile genetic elements carrying resistance genes also plays a significant role.

Exposure of bacteria to quaternary ammonium compounds (QACs) like DDAA can lead to the development of heritable resistance. rsc.org This resistance is often the result of de novo mutations, which can alter the susceptibility of bacteria to these antimicrobial agents. nih.gov Studies have shown that exposure to DDAA can induce mutations in a range of genes, leading to reduced susceptibility not only to DDAA itself but also to other biocides and even antibiotics. nih.govnih.gov

One of the primary mechanisms of genetic adaptation is the alteration of efflux pump activity. Efflux pumps are proteins that actively transport toxic substances, including QACs, out of the bacterial cell. researchgate.net Both chromosomally encoded and plasmid-encoded efflux pumps contribute to resistance. rsc.org For instance, in Escherichia coli, exposure to DDAA has been shown to lead to the upregulation of efflux pump genes such as acrB. nih.gov Similarly, in Staphylococcus epidermidis, adaptation to didecyldimethylammonium chloride (DDAC), a closely related compound, involves the upregulation of transporter and efflux pump genes. nih.gov The qac genes, often found on mobile genetic elements like plasmids and integrons, encode for efflux pumps of the small multidrug resistance (SMR) family and are a major contributor to QAC resistance. rsc.orgresearchgate.net

Mutations in regulatory genes that control the expression of efflux pumps are a common adaptive strategy. For example, mutations in negative regulators such as acrR, marR, and soxR in E. coli can lead to the overexpression of efflux pumps and consequently, increased resistance. nih.gov In Listeria monocytogenes, mutations in the transcriptional regulator fepR have been identified in strains adapted to DDAC, leading to cross-resistance to ciprofloxacin (B1669076). A significant percentage of these mutations are located in the DNA-binding domain of the FepR protein, which likely reduces its regulatory activity and leads to the overexpression of the FepA efflux pump. researchgate.net

Besides efflux pumps, genetic adaptations can also involve modifications to the bacterial cell envelope. Mutations affecting cell membrane synthesis and transport, such as those in the mipA and sbmA genes in E. coli, have been associated with QAC-induced antibiotic resistance. nih.gov Changes in the fatty acid composition of the cell membrane have also been observed in bacteria adapted to QACs, which is believed to be a defense mechanism. mdpi.comasm.org

The genetic landscape of resistance to DDAA is diverse and can vary between different bacterial species. The following table summarizes key research findings on genetic adaptations conferring resistance to didecyldimethylammonium compounds.

Interactive Data Table: Genetic Adaptations to Didecyldimethylammonium Compounds

| Organism | Exposure Compound | Key Genetic Findings | Impact on Resistance | Reference |

| Escherichia coli | Didecyldimethylammonium chloride (DDAC) | Mutations in negative regulators (acrR, marR, soxR, crp), cell membrane synthesis and transporters (mipA, sbmA), and RNAP (rpoB, rpoC). Upregulation of efflux pump gene acrB. | Increased resistance to multiple antibiotics. | nih.gov |

| Staphylococcus epidermidis | Didecyldimethylammonium chloride (DDAC) | Upregulation of transporter and efflux pump genes, including a sugar-phosphate antiporter gene (uhpT). | Adaptation and tolerance to DDAC. | nih.gov |

| Listeria monocytogenes | Didecyldimethylammonium chloride (DDAC) | Mutations in the transcriptional regulator fepR. | Reduced susceptibility to ciprofloxacin (cross-resistance). | researchgate.net |

| Escherichia coli | Didecyldimethylammonium chloride (DDAC) | Step-wise exposure led to increased MICs for DDAC and several antibiotics. | Acquired resistance to ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin. | nih.gov |

| Staphylococcus aureus | Quaternary Ammonium Compounds (QACs) | Presence of qacA/B genes. | High prevalence in QAC-tolerant isolates. | agriculturejournals.cz |

It is important to note that the development of resistance is not always a permanent change. In some cases, resistance that arises from the upregulation of gene expression can be reversible when the selective pressure from the QAC is removed. nih.gov However, mutations that become fixed in the bacterial genome can lead to stable and irreversible resistance. nih.gov The presence of mobile genetic elements carrying multiple resistance genes raises concerns about the potential for widespread dissemination of resistance among bacterial populations. nih.gov

Environmental Fate, Transport, and Transformation

Sorption and Mobility in Environmental Compartments

The strong positive charge of the didecyldimethylammonium cation governs its behavior in the environment, leading to significant adsorption to negatively charged surfaces.

Didecyldimethylammonium acetate (B1210297) exhibits a high affinity for particulate matter in the environment. As a cationic surfactant, the didecyldimethylammonium cation (DDAC) binds rapidly and strongly to suspended solids, sludge, and sediments. researchgate.netmst.dk This strong sorption is a primary mechanism for its removal from the water column. ecetoc.org In wastewater treatment facilities, a significant portion of the compound is removed from the liquid phase through adsorption onto sludge solids. ecetoc.org This process effectively transfers the compound from the aqueous phase to the solid phase, concentrating it in sediments and sludge.

Consistent with its strong adsorption to solids, didecyldimethylammonium acetate is considered to be immobile in soil. mst.dkturi.orgregulations.gov The strong binding to soil particles significantly restricts its movement through the soil profile. mst.dk Consequently, the potential for didecyldimethylammonium acetate to leach into groundwater is low. regulations.govpjoes.com Its mobility is not expected to lead to significant groundwater contamination, as it is more likely to be retained in the upper soil layers or be transported with eroded sediment in surface runoff. regulations.gov

The sorption of didecyldimethylammonium acetate to soils and sediments is quantified by sorption coefficients such as the Freundlich adsorption coefficient (Kads) and the organic carbon-normalized sorption coefficient (Koc). High Kads and Koc values are indicative of strong sorption and low mobility. regulations.gov For didecyldimethylammonium chloride (a closely related salt), Freundlich Kads values have been reported to range from 1,095 to 30,851 L/kg, with corresponding Koc values between 437,805 and 1,599,564 L/kgoc. regulations.gov

Research on similar cationic surfactants, such as other dialkyldimethylammonium compounds, shows that sorption isotherms can be nonlinear even at very low concentrations, suggesting that multiple types of sorption sites are involved. chemrxiv.orgacs.org Factors that can influence these sorption coefficients include the organic carbon content of the soil or sediment, the type and concentration of inorganic ions (salinity) in the surrounding water, and the specific characteristics of the sorbent material, such as the type of clay minerals present. chemrxiv.orgacs.org For instance, studies on analogous compounds have shown that sorption strength increases with the length of the alkyl chains. chemrxiv.org

Table 1: Sorption Coefficients for Didecyldimethylammonium Chloride (DDAC)

| Parameter | Value Range | Indication |

|---|---|---|

| Freundlich Kads (L/kg) | 1,095 - 30,851 | Strong adsorption to soil/sediment |

| Koc (L/kgoc) | 437,805 - 1,599,564 | Immobile in soil |

Data sourced from a registration review of DDAC, indicating its expected behavior in the environment. regulations.gov

Biodegradation and Biotransformation Pathways

While sorption is a major process, the ultimate environmental fate of didecyldimethylammonium acetate is determined by degradation processes, primarily driven by microbial activity.

The biodegradation of didecyldimethylammonium acetate is a complex process that is highly dependent on environmental conditions. In standard laboratory tests for ready biodegradability, it often shows poor results. ecetoc.orgturi.org However, under conditions more representative of the natural environment, significant degradation can occur. In the presence of microbial populations that have adapted to the compound, complete mineralization has been observed. ecetoc.org

In aquatic systems, studies have shown that primary biodegradation does occur. For instance, in river water systems, 70% primary biodegradation was observed over a period of 40 days. ecetoc.org The presence of sediment significantly enhances mineralization, with studies showing up to 65% conversion to CO2 when sediments are included. ecetoc.org In terrestrial environments, mineralization also proceeds, with studies indicating that 50-60% can be mineralized in soil over 120 to 430 days. ecetoc.org Despite this, some studies have noted that under certain aquatic metabolism conditions, the compound can be stable to microbial degradation, suggesting that sorption can sometimes be the dominant fate process. turi.orgturi.org

Table 2: Biodegradation of Didecyldimethylammonium Compounds in Environmental Systems

| System | Degradation Extent | Time Frame |

|---|---|---|

| River Water | 70% (Primary Biodegradation) | 40 days |

| Water with Sediments | up to 65% (Mineralization) | Not specified |

| Soil | 50-60% (Mineralization) | 120-430 days |

Data based on studies of dihydrogenated tallow (B1178427) dimethyl ammonium (B1175870) chloride (DHTDMAC), a compound structurally similar to didecyldimethylammonium acetate. ecetoc.org

The rate and extent of didecyldimethylammonium acetate biodegradation are strongly influenced by the composition and concentration of the microbial community. The presence of a pre-exposed or "adapted" microbial biomass is crucial for effective degradation. ecetoc.org Environments with a history of exposure to this or similar compounds are more likely to harbor microorganisms capable of utilizing it as a substrate.

Specific bacterial strains have been identified that exhibit high resistance to didecyldimethylammonium compounds and possess the ability to degrade them. For example, research on fecal sludge containing didecyldimethylammonium chloride (DDAC) led to the isolation of several biocide-resistant bacterial strains, including Alcaligenes faecalis. nih.gov Such strains have demonstrated minimum inhibitory concentrations (MICs) for biocides containing DDAC that are significantly higher than those for common collection microorganisms. nih.gov The presence and activity of such specialized bacteria in wastewater treatment plants, soils, and sediments are key determinants of the degradation rate of didecyldimethylammonium acetate in these environments. nih.gov

Identification and Fate of DDAC-Acetate Transformation Products

Studies on the degradation of didecyldimethylammonium chloride (DDAC), a closely related compound, indicate that significant transformation products are not typically observed in substantial amounts under various environmental conditions. regulations.gov In both aerobic and anaerobic aquatic metabolism studies, as well as aerobic soil metabolism studies, transformation products of DDAC were not found in significant quantities. regulations.gov This suggests that the degradation of the didecyldimethylammonium cation is a slow process.

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For DDAC-acetate, the primary abiotic degradation pathways considered are hydrolysis and photolysis.

Hydrolytic Stability under Varying pH Conditions

DDAC has demonstrated high stability against hydrolysis under a range of pH conditions. regulations.govgov.bc.ca In a 30-day study conducted in the dark at 25°C, ¹⁴C-labeled DDAC was found to be stable in aqueous solutions buffered at pH 5, 7, and 9. gov.bc.caepa.gov No significant degradation was observed, preventing an accurate determination of the hydrolytic half-life. gov.bc.ca Extrapolated half-lives from this study were estimated to be 368 days at pH 5, between 175 and 194 days at pH 7, and 506 days at pH 9, though these are based on very small amounts of degradation. regulations.govepa.gov Throughout the 30-day period, the parent DDAC compound comprised the vast majority of the recovered radioactivity, ranging from 89.9% to 97.9% across the different pH levels. regulations.gov

Table 1: Hydrolytic Stability of DDAC

| pH | Temperature (°C) | Duration (days) | Degradation | Estimated Half-Life (days) |

| 5 | 25 | 30 | Minimal | 368 regulations.govepa.gov |

| 7 | 25 | 30 | Minimal | 175 - 194 regulations.govepa.gov |

| 9 | 25 | 30 | Minimal | 506 regulations.govepa.gov |

This table is interactive. Users can sort and filter the data.

Photolytic Stability in Aqueous and Soil Environments

DDAC is also stable to photolysis, the breakdown of compounds by light. In a study where a pH 7 buffered aqueous solution of ¹⁴C-labeled DDAC was continuously illuminated with a xenon lamp simulating natural sunlight for 30 days at 25°C, no significant degradation occurred. gov.bc.caepa.gov However, in the presence of a photosensitizer (acetone), approximately 7% of the parent compound degraded. gov.bc.ca For this sensitized system, the photolytic half-life was calculated to be 227 days. gov.bc.capublications.gc.ca

In soil, DDAC is also considered photolytically stable, with a calculated half-life of 132 days. publications.gc.ca The lack of significant photodegradation in both aqueous and soil environments under normal conditions indicates that this is not a primary dissipation pathway for DDAC. regulations.gov

Volatility Characteristics and Atmospheric Transport Potential

DDAC is characterized as a nonvolatile salt. gov.bc.ca Its vapor pressure is extremely low, measured at <4.3X10⁻⁵ mm Hg at 25°C. turi.org This low volatility significantly limits its potential for atmospheric transport. acs.org Due to its tendency to bind to soil and sediment, it is not expected to be released into the atmosphere in significant amounts. mass.gov Therefore, long-range atmospheric transport of DDAC-acetate is considered negligible.

Environmental Persistence and Residence Times

Half-Life Estimation in Soil and Aquatic Ecosystems

DDAC exhibits significant persistence in both soil and aquatic environments. In aerobic soil metabolism studies, DDAC was found to be very stable, with a calculated half-life of 1,048 days (approximately 2.9 years). regulations.govgov.bc.caepa.gov After a one-year incubation period in the dark at 25°C, 72.9% of the initial DDAC remained as the parent compound. gov.bc.ca

In aquatic systems, the persistence is even greater. Under aerobic aquatic conditions, the half-life of DDAC in the water column has been calculated at 180 days, while in the entire system (water and sediment), it is estimated to be 8,366 days (approximately 22.9 years). regulations.gov Under anaerobic aquatic conditions, the half-life in the water is 261 days, and in the entire system, it is 6,217 days (approximately 17 years). regulations.govgov.bc.caepa.gov The longer half-lives in the complete systems reflect the strong binding of DDAC to sediment, where degradation is even slower. regulations.gov

Table 2: Estimated Half-Life of DDAC in Different Environmental Compartments

| Environment | Condition | Half-Life (days) | Approximate Half-Life (years) |

| Soil | Aerobic | 1,048 regulations.govgov.bc.caepa.gov | 2.9 |

| Aquatic (Water) | Aerobic | 180 regulations.govpublications.gc.ca | 0.5 |

| Aquatic (Water & Sediment) | Aerobic | 8,366 regulations.gov | 22.9 |

| Aquatic (Water) | Anaerobic | 261 regulations.govpublications.gc.ca | 0.7 |

| Aquatic (Water & Sediment) | Anaerobic | 6,217 regulations.govgov.bc.caepa.gov | 17.0 |

This table is interactive. Users can sort and filter the data.

Comparison of Laboratory-Derived and Field-Observed Persistence

Significant discrepancies often exist between the persistence of chemical compounds as determined in controlled laboratory settings and their actual persistence observed in the field. For didecyldimethylammonium cation, the active component of Didecyldimethylammonium acetate, laboratory studies generally indicate a high potential for persistence, while real-world environmental conditions introduce complexities that can alter its fate.

Laboratory studies have demonstrated that the didecyldimethylammonium (DDAC) cation is resistant to several key degradation pathways. It is hydrolytically stable, particularly in a pH range of 5 to 9, and also stable to photolytic degradation in both water and soil. regulations.gov Early laboratory investigations into its biodegradability produced conflicting results; some suggested complete degradation within 48 hours in mixed bacterial soil and sewage cultures, while others found that degradation was highly dependent on concentration. gov.bc.ca For instance, one study noted high primary degradation at a 5 ppm concentration of DDAC, but poor ultimate degradation at a higher concentration of 15 ppm. gov.bc.ca

More recent and long-term laboratory metabolism studies have concluded that DDAC is largely stable against microbial degradation. regulations.govgov.bc.ca A one-year aerobic soil metabolism study found very little degradation, leading to a calculated half-life of 1,048 days (approximately 3 years). regulations.govgov.bc.caturi.org Similarly, aerobic and anaerobic aquatic metabolism studies showed stability, with calculated half-lives in the entire system reaching up to 22.9 years under aerobic conditions and over 17 years under anaerobic conditions. regulations.govgov.bc.ca

However, it is acknowledged that these laboratory-derived half-lives, often extrapolated from shorter-term studies, may not fully represent the compound's behavior in the natural environment. regulations.govgov.bc.ca The composition and adaptability of microbial populations in the field can be significantly different from those in lab cultures. gov.bc.ca While extensive, direct field dissipation studies are less common in the literature, the understanding is that in real-world aquatic systems, the primary mechanism for the removal of the DDAC cation from the water column is not degradation, but rapid binding to suspended solids, sediments, and sludge due to its strong positive charge. turi.orgresearchgate.netresearchgate.netmiljodirektoratet.no This sorption process significantly reduces its bioavailability and mobility, though it leads to accumulation in sediments. turi.orgnih.gov Therefore, while laboratory tests point to a very long chemical half-life, its practical persistence in a bioavailable form in the water column is much shorter.

Table 1: Comparison of Laboratory-Derived Half-Life Data for Didecyldimethylammonium Cation

| Environment/Condition | Half-Life | Source(s) |

|---|---|---|

| Aerobic Soil Metabolism | 1,048 days (calculated) | regulations.govturi.org |

| Aerobic Aquatic Metabolism (entire system) | 8,366 days (22.9 years, calculated) | regulations.govgov.bc.ca |

| Anaerobic Aquatic Metabolism (entire system) | 6,217 days (approx. 17 years, calculated) | regulations.govgov.bc.ca |

| Hydrolysis (pH 7, TRIS buffer) | 194 days (calculated) | regulations.govregulations.gov |

| Hydrolysis (pH 9) | 506 days (calculated) | regulations.govregulations.gov |

Anthropogenic Sources and Environmental Release Mechanisms

Didecyldimethylammonium acetate is not a naturally occurring substance; therefore, its presence in the environment is exclusively due to human activities. gov.bc.ca As a versatile quaternary ammonium compound, it is used in a wide array of commercial, industrial, and consumer products, leading to several pathways for its release into the environment.

The primary uses of didecyldimethylammonium salts are as disinfectants, sanitizers, biocides, and fungicides. atamanchemicals.comherts.ac.ukwikipedia.org They are active ingredients in a vast number of products, including:

Industrial and Institutional Cleaners: Used for hard surface disinfection in hospitals, hotels, and industrial settings. atamanchemicals.comwikipedia.org

Wood Preservation: Applied to freshly sawn lumber as an antisapstain agent to prevent fungal growth. gov.bc.caresearchgate.net

Water Treatment: Utilized in commercial and industrial water systems, such as cooling towers and swimming pools, to control microbial and algal growth. regulations.govregulations.govorst.edu

Agricultural Applications: Used on ornamental plants and in agricultural premises. regulations.govregulations.gov

Consumer Products: Found in disinfectant wipes, sprays, and laundry sanitizers. wikipedia.orgorst.edu

These widespread applications result in several environmental release mechanisms:

Wastewater Effluent: The most significant release pathway is through the sewage system. turi.orgnih.gov When used in household, institutional, and industrial cleaning and disinfection, the compound is washed down the drain and enters wastewater treatment plants (WWTPs). nih.govturi.org While a significant portion of the compound is removed from the liquid stream by adsorbing to the activated sludge during treatment, it is not completely eliminated. turi.orgresearchgate.net Consequently, it is frequently detected in WWTP effluent, which is then discharged into surface waters. turi.orgturi.org

Sludge Application: The portion of the compound that adsorbs to biosolids and sludge during wastewater treatment can be introduced to terrestrial environments when this sludge is applied to agricultural land as fertilizer. turi.orgnih.gov

Leaching from Treated Materials: Leaching from treated wood is another direct release mechanism. gov.bc.ca Studies on lumber treated with DDAC have shown that the compound can leach out, particularly in the initial period after treatment, leading to contamination of stormwater runoff at sawmills and storage yards. gov.bc.ca

Direct Discharges: Permitted or unpermitted discharges from industrial facilities that manufacture or use the compound, such as in cooling tower blowdown, can lead to direct entry into aquatic ecosystems. gov.bc.caregulations.gov

Table 2: Major Anthropogenic Sources and Release Pathways

| Source Category | Specific Uses | Primary Release Mechanism | Environmental Compartment | Source(s) |

|---|---|---|---|---|

| Industrial/Institutional | Disinfectants, Biocides, Cooling Towers, Wood Treatment | Discharge to WWTPs, Stormwater Runoff, Direct Discharge | Aquatic, Terrestrial | gov.bc.canih.govregulations.govturi.org |

| Residential/Commercial | Cleaners, Sanitizers, Laundry Products, Pool Chemicals | Discharge to WWTPs | Aquatic | turi.orgnih.govorst.edu |

| Agricultural | Biocides for Ornamental Plants, Premise Disinfection | Runoff, Discharge to WWTPs | Terrestrial, Aquatic | regulations.govregulations.gov |

Ecotoxicological Impact on Non Target Organisms

Aquatic Ecotoxicity Assessments

Didecyldimethylammonium acetate (B1210297) exhibits varying levels of toxicity to aquatic organisms, with some species showing high sensitivity. gov.bc.caresearchgate.net

Toxicity to Algae and Aquatic Plants

DDAA is highly phytotoxic to certain algae and aquatic plants. gov.bc.ca Studies have shown that it can inhibit the growth of green algae, which are crucial primary producers in aquatic ecosystems. researchgate.net

Research on the green alga Raphidocelis subcapitata (also known as Pseudokirchneriella subcapitata) has demonstrated the inhibitory effects of DDAA. researchgate.netaau.dkaau.dk In one study, the EC50 (the concentration causing a 50% effect) for growth inhibition after 72 hours was found to be low, indicating high toxicity. researchgate.net Another study confirmed that DDAA inhibited the growth of S. capricornutum at very low exposure levels. researchgate.net The toxicity of DDAA to the microalga R. subcapitata was found to be significant, with low concentrations affecting the organism. researchgate.net

The aquatic plant duckweed (Lemna gibba) is also sensitive to DDAA. gov.bc.ca

Table 1: Toxicity of Didecyldimethylammonium Acetate to Algae

| Test Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Raphidocelis subcapitata | 72h EC50 (Growth Inhibition) | >10 | epa.gov |

Impacts on Aquatic Invertebrates (e.g., Daphnia magna, mysid shrimp)

DDAA is highly toxic to aquatic invertebrates. herts.ac.uk The water flea, Daphnia magna, a standard organism for ecotoxicity testing, has been shown to be particularly sensitive. researchgate.netnih.gov

Acute toxicity tests with Daphnia magna have established low EC50 values. merckmillipore.com For instance, a 48-hour EC50 of 0.057 mg/L has been reported. merckmillipore.com Another study found that DDAA affected Daphnia magna at concentrations as low as 0.03 mg/L. researchgate.net Chronic toxicity studies have also been conducted, with one study determining a No-Observed-Effect Concentration (NOEC) after 21 days. turi.org The results indicated that long-term exposure to very low concentrations of DDAA can impact the survival and reproduction of Daphnia magna. turi.org

Mysid shrimp, another important component of aquatic ecosystems, are extremely sensitive to DDAA. gov.bc.ca This high toxicity is a significant concern for marine and estuarine environments where these organisms are prevalent. gov.bc.caregulations.gov

Table 2: Toxicity of Didecyldimethylammonium Acetate to Aquatic Invertebrates

| Test Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | 48h EC50 | 0.057 | merckmillipore.com |

| Daphnia magna | 48h EC50 | >10 | epa.gov |

| Daphnia magna | Effect Level | 0.03 | researchgate.net |

| Daphnia magna | 21-day NOEC | 0.0078 (mean measured) | turi.org |

Effects on Fish Species (e.g., salmonids, rainbow trout)

The toxicity of DDAA to fish species varies, with some studies indicating slight to very high toxicity depending on the formulation and the fish species. gov.bc.ca Salmonid species, including rainbow trout (Oncorhynchus mykiss), have been a focus of research. gov.bc.caresearchgate.net

Studies have reported that DDAA can affect rainbow trout at concentrations as low as 0.1 mg/L. researchgate.net In one study, the 96-hour median lethal concentration (LC50) for rainbow trout was evaluated, showing the concentration at which 50% of the test fish died within that timeframe. turi.org Another study on white sturgeon (Acipenser transmontanus) larvae and juveniles revealed age- and concentration-dependent responses to DDAA, with 3-day-old larvae being the most sensitive. nih.gov The 96-hour LC50 values for 3-day-old larvae were between 10.0 and 50.0 µg/L. nih.gov For other fish species like the bluegill sunfish (Lepomis macrochirus), a 96-hour LC50 of 270 µg/L has been reported. echemi.com

Table 3: Toxicity of Didecyldimethylammonium Acetate to Fish

| Test Organism | Age | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | - | Effect Level | 100 | researchgate.net |

| Acipenser transmontanus (White Sturgeon) | 3-day-old larvae | 96h LC50 | 10.0 - 50.0 | nih.gov |

| Acipenser transmontanus (White Sturgeon) | 11-day-old larvae | 96h LC50 | 58.5 | nih.gov |

| Acipenser transmontanus (White Sturgeon) | 42-day-old larvae | 96h LC50 | 99.7 | nih.gov |

| Acipenser transmontanus (White Sturgeon) | 78-day-old juveniles | 96h LC50 | 100 - 250 | nih.gov |

Bioaccumulation Potential in Aquatic Food Webs

Bioaccumulation is the process by which a substance builds up in an organism. Understanding the bioaccumulation potential of DDAA is crucial for assessing its long-term environmental risk.

Uptake and Depuration Kinetics in Aquatic Organisms

Studies on the uptake and depuration (the process of an organism eliminating a substance) of DDAA in aquatic organisms have provided insights into its bioaccumulation behavior. In a study with bluegill sunfish, DDAA was found to reach steady-state levels in the fish tissue rapidly. gov.bc.ca The depuration was also rapid, with a half-life of 7 to 14 days after the fish were returned to clean water. gov.bc.caregulations.gov This suggests that while DDAA is taken up by fish, it is also eliminated relatively quickly once the exposure source is removed. gov.bc.ca The uptake of DDAA in rainbow trout has also been studied, with analyses conducted on various tissues to understand its distribution within the fish. nih.gov

Bioconcentration Factors in Edible and Non-Edible Tissues

The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation. It is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water.

In a bioconcentration study with bluegill sunfish, the mean steady-state BCF for DDAA was 81 for the whole body. regulations.gov The BCF in edible tissue (muscle) was 38, while in non-edible tissues it was significantly higher at 140. regulations.gov This indicates that DDAA has a greater tendency to accumulate in non-edible parts of the fish, such as the skin and scales, compared to the muscle tissue that is typically consumed. regulations.govnih.gov Another study reported a BCF of 81 in bluegill sunfish for didecyl dimethyl ammonium (B1175870) chloride, suggesting a moderate potential for bioconcentration. echemi.com However, other estimations suggest a low likelihood of bioaccumulation in fish tissue. gov.bc.ca Predictive models have estimated BCF values ranging from 46 to 775, with one model estimating a BCF of 205.5 L/kg for the whole body. europa.eu These values are below the threshold of 2000, which is often used to classify a substance as bioaccumulative. europa.eu

Table 4: Bioconcentration Factors (BCF) for Didecyldimethylammonium Acetate in Bluegill Sunfish (Lepomis macrochirus)

| Tissue | BCF | Reference |

|---|---|---|

| Edible | 38x | regulations.gov |

| Non-edible | 140x | regulations.gov |

Terrestrial Ecotoxicity Studies

Limited direct research specifically investigating the terrestrial ecotoxicological effects of didecyldimethylammonium acetate on non-target organisms beyond phytotoxicity has been published. Much of the available data is derived from studies on the closely related compound, didecyldimethylammonium chloride (DDAC), which shares the same active cation and is often used as a representative for this class of quaternary ammonium compounds.

The environmental fate of DDAC suggests that its exposure to terrestrial organisms may be limited under certain use patterns. publications.gc.capublications.gc.ca For instance, when used as an antisapstain for wood, the treated material is not intended for direct contact with soil, minimizing potential exposure pathways. publications.gc.ca DDAC demonstrates a high capacity for adsorption to soil and is considered to be immobile, which reduces the likelihood of it moving through the soil profile and reaching groundwater. publications.gc.caccme.ca